molecular formula C5H7BrN2O B6151481 5-bromo-3-methoxy-1-methyl-1H-pyrazole CAS No. 1849235-04-6

5-bromo-3-methoxy-1-methyl-1H-pyrazole

Cat. No.: B6151481
CAS No.: 1849235-04-6
M. Wt: 191.03 g/mol
InChI Key: OWRBGKHPDUYOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methoxy-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 3-methoxy-1-methyl-1H-pyrazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-3-methoxy-1-methyl-1H-pyrazole, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-3-methoxy-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways .

Medicine

In medicinal chemistry, this compound and its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications .

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or dyes. Its unique structure allows for the development of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 5-bromo-3-methoxy-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-pyrazole
  • 5-Bromo-3-methyl-1H-pyrazole
  • 3-Methoxy-1-methyl-1H-pyrazole

Uniqueness

5-Bromo-3-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both bromine and methoxy substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

CAS No.

1849235-04-6

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

5-bromo-3-methoxy-1-methylpyrazole

InChI

InChI=1S/C5H7BrN2O/c1-8-4(6)3-5(7-8)9-2/h3H,1-2H3

InChI Key

OWRBGKHPDUYOPK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OC)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.